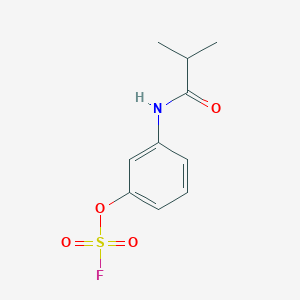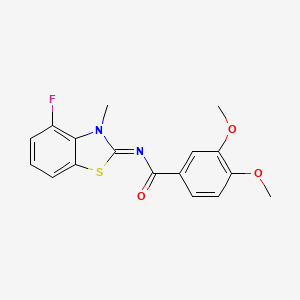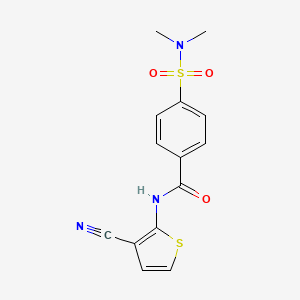![molecular formula C12H11N3O2 B2595347 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide CAS No. 304870-60-8](/img/structure/B2595347.png)
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Half-Sandwich Ruthenium(II) Complexes : A study by Saleem et al. (2013) focused on the synthesis of half-sandwich ruthenium(II) complexes using 1,2,3-triazole-based ligands. These complexes were investigated for their catalytic abilities in the oxidation of alcohols and transfer hydrogenation of ketones. The research demonstrated that the efficiency of these catalytic processes varied with the coordination of the nitrogen atoms in the triazole ring to the ruthenium center, highlighting the role of the ligand's structure in catalytic activity (Saleem et al., 2013).
Catalyst Activation with Cp*RhIII/IrIII : Further research by the same group extended to Cp*RhIII/IrIII complexes with 1,2,3-triazole-based ligands. These complexes were explored as catalysts for alcohol oxidation and transfer hydrogenation, showcasing how the substitution pattern on the triazole ring impacts the catalytic outcomes. This study underscores the importance of ligand design in the development of efficient organometallic catalysts (Saleem et al., 2014).
Structural and Optical Properties
Organic Ligands and Molybdenum(VI) Oxide Hybrids : Neves et al. (2017) examined the synthesis and catalytic behavior of molybdenum(VI) oxide hybrids with 1,2,4-triazole ligands. These materials were shown to catalyze various oxidation reactions, including epoxidation and oxidative dehydrogenation, using hydrogen peroxide as the oxidant. The study illustrates the potential of triazole-containing hybrids in catalysis, particularly in oxidation reactions (Neves et al., 2017).
Electronic and Optical Properties of Benzobisoxazoles : Tlach et al. (2013) explored the influence of aryl group substitution on benzobisoxazoles, compounds structurally similar to the query compound, focusing on their optical and electronic properties. The research demonstrated how structural modifications can significantly affect these properties, offering insights into the design of materials with tailored electronic and photophysical characteristics (Tlach et al., 2013).
作用機序
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties , suggesting that this compound may also target neuronal cells and inflammatory pathways.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.
特性
IUPAC Name |
1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIJNJRJOXILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2595266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2595268.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)
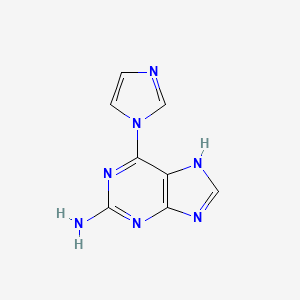
![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)
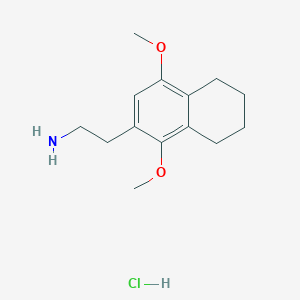
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2595275.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)

